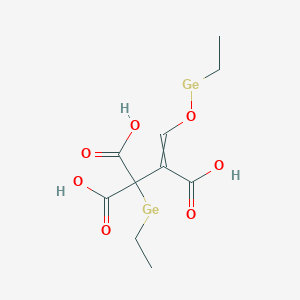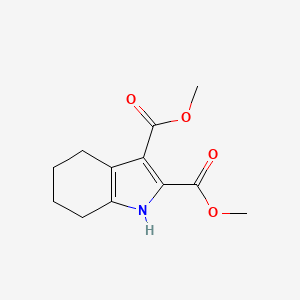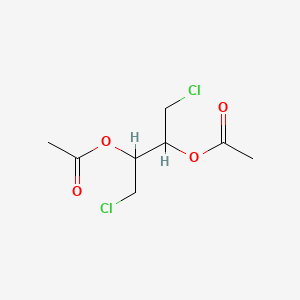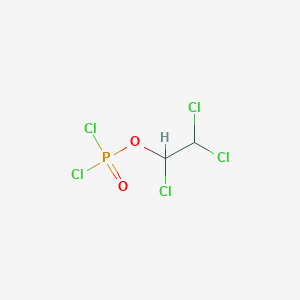
1,2,2-Trichloroethyl phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2-Trichloroethyl phosphorodichloridate is a chemical compound with the molecular formula C2H2Cl5O2P. It is known for its use in various chemical reactions and industrial applications. The compound is characterized by its high reactivity due to the presence of multiple chlorine atoms and a phosphorodichloridate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,2-Trichloroethyl phosphorodichloridate can be synthesized through the reaction of 2,2,2-trichloroethanol with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
[ \text{2,2,2-Trichloroethanol} + \text{Phosphorus oxychloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products. Safety measures are crucial due to the corrosive nature of the reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2-Trichloroethyl phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound reacts with water to produce phosphoric acid and 2,2,2-trichloroethanol.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphorodichloridates can be formed.
Hydrolysis Products: The primary products of hydrolysis are phosphoric acid and 2,2,2-trichloroethanol.
Applications De Recherche Scientifique
1,2,2-Trichloroethyl phosphorodichloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds.
Biology: The compound is utilized in the modification of biomolecules, such as nucleotides and peptides, to study their functions and interactions.
Medicine: Research into potential pharmaceutical applications includes the development of prodrugs and enzyme inhibitors.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,2-Trichloroethyl phosphorodichloridate involves its high reactivity due to the presence of multiple chlorine atoms and the phosphorodichloridate group. The compound can readily react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloroethyl dichlorophosphate: Similar in structure but with different reactivity and applications.
Bis(2,2,2-trichloroethyl) phosphorochloridate: Another related compound with distinct uses in organic synthesis.
Uniqueness
1,2,2-Trichloroethyl phosphorodichloridate is unique due to its specific reactivity profile, making it suitable for a wide range of chemical reactions and applications. Its ability to form various derivatives through substitution reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
32830-83-4 |
|---|---|
Formule moléculaire |
C2H2Cl5O2P |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
1,1,2-trichloro-2-dichlorophosphoryloxyethane |
InChI |
InChI=1S/C2H2Cl5O2P/c3-1(4)2(5)9-10(6,7)8/h1-2H |
Clé InChI |
QKCHWPIGTZRBSC-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)Cl)(OP(=O)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


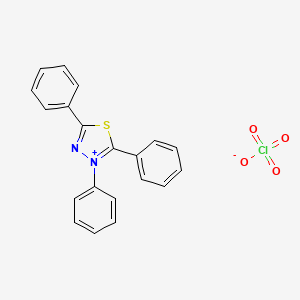
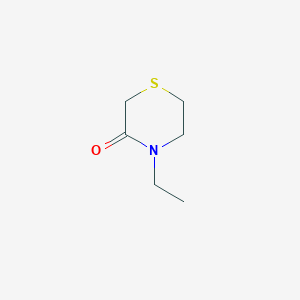
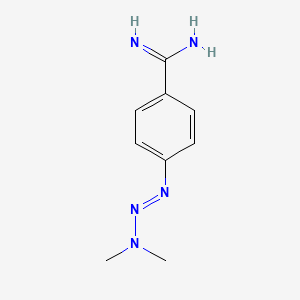

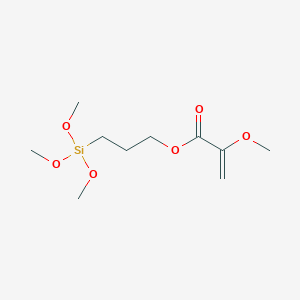
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688066.png)
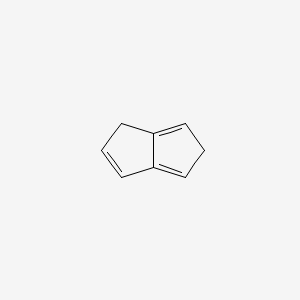

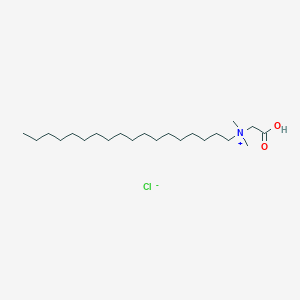
![Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]-](/img/structure/B14688089.png)
![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
